6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H12ClN3O2 It is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Piperidinyl Substitution: The piperidinyl group is introduced via nucleophilic substitution, where piperidine reacts with the chlorinated pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrimidine-4-carboxylic acid: Lacks the piperidinyl group, making it less versatile in certain applications.
2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid: Lacks the chlorine atom, which can affect its reactivity and binding properties.
6-Fluoro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid: Substitutes chlorine with fluorine, which can alter its chemical and biological properties.
Uniqueness
6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the piperidinyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12ClN3O2 |
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Molecular Weight |
241.67 g/mol |
IUPAC Name |
6-chloro-2-piperidin-1-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-6-7(9(15)16)12-10(13-8)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16) |
InChI Key |
ZWXLLMHOFVCGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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